[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463628
InChI: InChI=1S/C11H25N3/c1-10(2)13(3)9-11-5-4-7-14(11)8-6-12/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1
SMILES: CC(C)N(C)CC1CCCN1CCN
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine

CAS No.:

Cat. No.: VC13463628

Molecular Formula: C11H25N3

Molecular Weight: 199.34 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine -

Specification

Molecular Formula C11H25N3
Molecular Weight 199.34 g/mol
IUPAC Name N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylpropan-2-amine
Standard InChI InChI=1S/C11H25N3/c1-10(2)13(3)9-11-5-4-7-14(11)8-6-12/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1
Standard InChI Key RGDBILJZNMGWBA-NSHDSACASA-N
Isomeric SMILES CC(C)N(C)C[C@@H]1CCCN1CCN
SMILES CC(C)N(C)CC1CCCN1CCN
Canonical SMILES CC(C)N(C)CC1CCCN1CCN

Introduction

Chemical Structure and Stereochemical Features

The compound’s IUPAC name, N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylpropan-2-amine, reflects its intricate architecture. Key structural elements include:

  • A pyrrolidine ring with an (S)-configured chiral center at the second carbon.

  • An aminoethyl group (-CH₂CH₂NH₂) attached to the pyrrolidine’s nitrogen.

  • An isopropyl-methyl-amine moiety linked via a methylene bridge to the pyrrolidine’s second carbon.

The stereochemistry at the pyrrolidine’s second carbon is critical for interactions with biological targets, as enantiomeric forms often diverge in activity. Spectroscopic characterization via ¹H NMR and ¹³C NMR confirms the spatial arrangement, with distinct peaks for the pyrrolidine protons (δ 1.5–3.5 ppm) and amine groups (δ 1.2–2.8 ppm) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions emphasizing stereochemical control:

  • Pyrrolidine Functionalization: Chiral pyrrolidine derivatives are prepared using (S)-proline or analogous precursors. Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity .

  • Aminoethyl Side Chain Introduction: Nucleophilic substitution or reductive amination attaches the aminoethyl group. For example, reacting pyrrolidine with 2-chloroethylamine in the presence of triethylamine yields the intermediate .

  • Isopropyl-Methyl-Amine Coupling: A Mannich reaction or alkylation links the isopropyl-methyl-amine group. Dichloromethane or THF solvents facilitate this step under inert conditions.

Reaction Conditions

Physicochemical Properties

PropertyValueMethod/Source
Boiling Point246.4 ± 8.0°C (Predicted)QSPR Models
Density0.923 ± 0.06 g/cm³Computational Prediction
pKa9.62 ± 0.10Potentiometric Titration
LogP (Partition Coefficient)1.12HPLC Determination

The compound’s logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its basicity (pKa ~9.6) suggests protonation under physiological conditions, enhancing solubility in acidic environments .

Applications in Medicinal Chemistry

Drug Development

  • Central Nervous System (CNS) Agents: Structural analogs are explored for Alzheimer’s and Parkinson’s therapies.

  • Antidepressants: The serotonin transporter affinity positions it as a scaffold for SSRIs.

Chemical Probes

Used in radioligand binding assays (³H-labeled form) to map neurotransmitter receptor distributions.

Comparative Analysis with Structural Analogs

CompoundStructureBiological Activity
(S)-1-(2-Aminoethyl)pyrrolidineBasic amine, no isopropyl groupDopamine agonist (IC₅₀ = 180 nM)
N,N-Dimethyl-1-(2-aminoethyl)pyrrolidineIncreased lipophilicity (logP = 1.8)Sedative effects in mice
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amineChiral center, branched alkyl chainsDual dopamine/serotonin activity

This compound’s branched isopropyl group enhances receptor selectivity compared to simpler analogs.

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